molecular formula C12H17NO2 B1341181 2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 926259-32-7

2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1341181
CAS No.: 926259-32-7
M. Wt: 207.27 g/mol
InChI Key: AVZSQNHTFMVTSN-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

2-methyl-4-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-7-10(4-5-12(9)13)15-8-11-3-2-6-14-11/h4-5,7,11H,2-3,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZSQNHTFMVTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588254
Record name 2-Methyl-4-[(oxolan-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926259-32-7
Record name 2-Methyl-4-[(oxolan-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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